1-cyclopropyl-5,7-dimethyl-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of the cyclopropyl and dimethyl groups, and finally the attachment of the 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethylsulfanyl moiety. Common reagents used in these reactions include cyclopropylamine, dimethylamine, and various sulfur-containing compounds. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrido[2,3-d]pyrimidin-4-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction cascades, alteration of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
- 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 1-CYCLOPROPYL-5,7-DIMETHYL-2-[({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-cyclopropyl-5,7-dimethyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2S/c1-12-9-13(2)22-19-18(12)20(28)24-21(26(19)15-6-7-15)29-11-14-10-17(27)25-8-4-3-5-16(25)23-14/h3-5,8-10,15H,6-7,11H2,1-2H3 |
InChI Key |
QWIOYCSLNAMPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N=C(N2C3CC3)SCC4=CC(=O)N5C=CC=CC5=N4)C |
Origin of Product |
United States |
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